1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Introduction to Pyrazolo[3,4-b]Pyridine Derivatives
Structural Features and Tautomerism
Pyrazolo[3,4-b]pyridines consist of a fused pyrazole and pyridine ring system, with two possible tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer (1 ) is thermodynamically favored over the 2H-form (2 ) by approximately 37 kJ/mol due to enhanced aromatic stabilization across both rings. This tautomeric preference is critical for understanding the stability and reactivity of derivatives like 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, which adopts the 1H-configuration.
Substitution Patterns and Electronic Effects
The substitution pattern of pyrazolo[3,4-b]pyridines significantly influences their chemical and biological properties. Key positions include:
- N1 : Typically substituted with alkyl, aryl, or heterocyclic groups. In the target compound, a 3-methylbutyl chain provides steric bulk and lipophilicity.
- C3 : Often occupied by hydrogen or methyl groups (76.6% of known derivatives). The absence of a substituent at C3 in the target compound aligns with minimal steric hindrance.
- C5 : A carboxylic acid group, a less common but pharmacologically relevant substituent that enhances hydrogen-bonding capacity and solubility.
Table 1 : Common Substituents in 1H-Pyrazolo[3,4-b]Pyridines
| Position | Common Substituents | Frequency (%) | Example in Target Compound |
|---|---|---|---|
| N1 | Alkyl, Aryl, Heterocyclic | 64.66 | 3-Methylbutyl |
| C3 | H, Me | 76.6 | H |
| C5 | H, Me, COOH | 4.69 | COOH |
The carboxylic acid at C5 introduces electronic effects that modulate aromaticity. Density functional theory (DFT) studies suggest that electron-withdrawing groups at C5 reduce π-electron density in the pyridine ring, potentially enhancing interactions with biological targets.
Historical Context and Evolution in Medicinal Chemistry
The synthesis of pyrazolo[3,4-b]pyridines dates to 1908, when Ortoleva first reported a monosubstituted derivative. Early work focused on tautomerism and ring-closure strategies, but the 1980s marked a shift toward pharmacological exploration. The discovery of pyrazolo[3,4-b]pyridines as kinase inhibitors and antimicrobial agents spurred interest in functionalizing the core scaffold.
Key Milestones:
- Early Syntheses (1908–1950s) : Ortoleva’s iodine-mediated cyclization and Bulow’s use of 1,3-diketones established foundational methods.
- Medicinal Breakthroughs (1990s–2000s) : Derivatives with C5 carboxamide groups showed promise as adenosine receptor antagonists, inspiring the incorporation of carboxylic acids for improved binding.
- Modern Applications (2010s–Present) : Combinatorial libraries, such as those synthesized via trifluoroacetic acid-catalyzed condensations, enabled high-throughput screening of C5-substituted variants.
The introduction of the 3-methylbutyl group at N1 in the target compound reflects a strategic balance between lipophilicity and metabolic stability, addressing limitations of earlier aryl-substituted analogs. Meanwhile, the C5 carboxylic acid group aligns with trends toward polar functionalities to enhance target selectivity.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)3-4-15-11-9(7-14-15)5-10(6-13-11)12(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSAEQTUPDWQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC=C(C=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core:
Introduction of the 3-Methylbutyl Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products may include ketones, aldehydes, or further oxidized carboxylic acids.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted pyrazolopyridines with different functional groups.
Scientific Research Applications
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. It can inhibit enzyme activity or modulate receptor function through binding interactions.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- However, excessive bulk (e.g., tert-butyl in ) could hinder target binding. In A1AR ligands, a 2-chloro-2-phenylethyl group at position 1 improves receptor affinity (Ki: 0.12 µM) compared to simpler alkyl chains .
Position 5 Modifications :
- Carboxylic acid derivatives (e.g., target compound) are less common in active inhibitors than esters or amides, possibly due to ionization at physiological pH. For example, ethyl esters (e.g., ) and amides (e.g., ) exhibit enhanced bioavailability and target engagement.
- Amidation at position 5 (e.g., NAMPT inhibitors) drastically improves potency (IC50: 1–10 nM) by mimicking nicotinamide’s binding mode .
Position 3/4 Substituents :
- Methylthio or phenyl groups at positions 3/4 (e.g., ) enhance anti-tubercular activity, likely through hydrophobic interactions with bacterial enzymes.
Biological Activity
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- SMILES Notation : CC(C)CC1=NN(C2=C(C=N1)C(=O)C=C2)C(=O)O
The structure features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group and a branched alkyl substituent (3-methylbutyl), which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound are still under investigation.
Pharmacological Activities
- Anticancer Activity :
- Pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative effects against glioblastoma and melanoma cell lines through modulation of signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects :
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their structural features. Key factors include:
- Substituent Positioning : The position of substituents on the pyrazole ring can significantly affect potency and selectivity for biological targets.
- Steric Hindrance : The size and branching of alkyl groups (like the 3-methylbutyl group) can enhance binding affinity to target proteins or alter pharmacokinetic properties.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: TBK1 Inhibition
A study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with IC50 values in the nanomolar range. These compounds exhibited significant inhibition of downstream signaling pathways associated with inflammation and cancer progression.
Study 2: Antiproliferative Effects
Another research effort focused on evaluating the antiproliferative effects of various derivatives on different cancer cell lines. Compounds similar to this compound showed micromolar activity against glioblastoma and melanoma cells, indicating potential for further development as anticancer agents.
Data Tables
Q & A
Q. What are the standard synthetic routes for 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized using ethyl 2-acyl-3,3-bis(methylthio)acrylate derivatives and substituted pyrazol-5-amine precursors in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) . Key parameters include stoichiometric ratios (1:1), solvent volume (4 mL per 100 mg precursor), and reflux duration (12–24 hours). Optimization involves adjusting catalyst loading (e.g., 30 mol% TFA) or substituting toluene with higher-boiling solvents (e.g., xylene) to enhance yield.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Characterization involves:
- NMR spectroscopy : H and C NMR to confirm substituent positions and regioselectivity (e.g., pyrazole NH at δ 10–12 ppm, carboxylate carbonyl at δ 165–170 ppm) .
- UV/Vis and IR spectroscopy : To detect conjugated π-systems (λ~280–320 nm) and functional groups (e.g., C=O stretch at ~1700 cm) .
- Melting point analysis : To assess purity (e.g., sharp melting points within 1–2°C range) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .
Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) or accelerated aging at 40–60°C for 1–4 weeks .
- pH stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under inert atmosphere (N or Ar) to prevent photodegradation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Perform dose-response curves across multiple models (e.g., cancer vs. normal cell lines) .
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
- Compare structural analogs (e.g., methyl vs. phenyl substituents) to identify activity-determining groups .
Q. What computational strategies are effective for studying its molecular interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding modes with receptors (e.g., kinases or GPCRs) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., 3-methylbutyl chain length) with bioactivity data to design optimized derivatives .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- LC-MS/MS : Detect trace impurities (e.g., des-methyl intermediates or oxidation products) .
- Process optimization : Reduce side reactions by controlling reaction temperature (<100°C) or switching to microwave-assisted synthesis for faster kinetics .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Co-solvent systems : Use PEG-400 or cyclodextrins for aqueous formulations .
- Salt formation : Convert the carboxylic acid to sodium or lysine salts for enhanced bioavailability .
- Prodrug design : Esterify the carboxylate group (e.g., ethyl ester) to increase lipophilicity .
Q. How can structural modifications enhance selectivity against off-target receptors?
- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .
- Isotopic labeling : Use F or C tags to track metabolite pathways and identify selectivity drivers .
- Cryo-EM : Resolve target-ligand complexes at near-atomic resolution to guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
